Product packaging for 2-Azabicyclo[3.2.0]heptan-3-one(Cat. No.:CAS No. 2183-99-5)

2-Azabicyclo[3.2.0]heptan-3-one

Cat. No.: B2922985
CAS No.: 2183-99-5
M. Wt: 111.144
InChI Key: BPCPUGDYRQEWBS-UHFFFAOYSA-N
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Description

Structural Significance and Importance in Advanced Organic Synthesis

The 2-Azabicyclo[3.2.0]heptan-3-one scaffold is characterized by a fused ring system consisting of a five-membered pyrrolidine (B122466) ring and a four-membered cyclobutane (B1203170) ring, with a lactam functionality. This strained arrangement of rings imparts a high degree of conformational rigidity and specific stereochemical properties. rsc.org The inherent ring strain influences the reactivity of the molecule, making it a versatile intermediate for a variety of chemical transformations.

The synthesis of this scaffold can be achieved through methods like intramolecular photochemical [2+2] cycloaddition of acetophenone (B1666503) enamides. acs.orgthieme-connect.com This particular reaction is noteworthy for its ability to be performed on a significant scale without a decrease in yield. thieme-connect.com The resulting bicyclic structure provides a three-dimensional framework that is of great interest to medicinal chemists for creating molecules with high sp3-content, a desirable feature in modern drug discovery. thieme-connect.com

Overview of Research Trajectories and Applications as Advanced Chemical Building Blocks

The this compound core and its derivatives serve as crucial advanced chemical building blocks in the synthesis of a wide range of molecules. acs.orgresearchgate.net Research has demonstrated its utility in the preparation of conformationally restricted analogues of proline, such as 2,3-ethanoproline. acs.org These constrained amino acid analogues are valuable tools for studying protein structure and function.

Furthermore, this scaffold is a key precursor in the synthesis of various biologically active compounds. For instance, derivatives of 2-azabicyclo[3.2.0]heptane have been incorporated into potential antipsychotic agents and antibacterial drugs. taltech.ee The ability to introduce diverse substituents at various positions of the bicyclic system allows for the systematic exploration of chemical space and the optimization of pharmacological properties. researchgate.net

The development of synthetic methods to access this scaffold, such as the [3+2] cycloaddition of cyclobut-1-enecarboxylic acid esters with in situ generated azomethine ylides, has further expanded its accessibility and application in large-scale synthesis for drug discovery programs. enamine.net

Context within Bicyclic Lactam Chemistry

Bicyclic lactams represent an important class of heterocyclic compounds, with the β-lactam ring being a prominent feature in many antibiotics. The this compound system is a significant member of this family. Its structure is related to the core of carbapenem (B1253116) antibiotics, which are potent broad-spectrum antibacterial agents. unirioja.essci-hub.se The 1-azabicyclo[3.2.0]heptan-7-one skeleton, for example, is a crucial intermediate in the synthesis of carbapenems. unirioja.es

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B2922985 2-Azabicyclo[3.2.0]heptan-3-one CAS No. 2183-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.2.0]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-3-4-1-2-5(4)7-6/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCPUGDYRQEWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2183-99-5
Record name 2-azabicyclo[3.2.0]heptan-3-one
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Chemical Reactivity and Transformational Pathways of the 2 Azabicyclo 3.2.0 Heptan 3 One Core

Ring-Opening Reactions of the Bicyclic Scaffold

The strain within the bicyclo[3.2.0]heptane system makes it susceptible to ring-opening reactions, which can be initiated by nucleophiles or acids, often with a high degree of regio- and stereoselectivity. These reactions provide a powerful method for accessing highly functionalized cyclopentane (B165970) and cyclobutane (B1203170) derivatives. rsc.orgrsc.org

Epoxide derivatives of the bicyclic scaffold serve as valuable intermediates for introducing new functionalities via nucleophilic ring-opening. The regioselectivity of the nucleophilic attack is influenced by a combination of steric and electronic factors imposed by the adjacent β-lactam ring. rsc.org

In studies on the closely related 3,4-epoxy-6-azabicyclo[3.2.0]heptan-7-ones, the epoxide ring was opened regioselectively. rsc.org Thiophenolate ions, for instance, attacked the endo-epoxide at the C-4 position with high selectivity, whereas the exo-epoxide was attacked exclusively at the C-3 position. rsc.org This differing selectivity highlights the nuanced control exerted by the bicyclic framework's stereochemistry. rsc.org Similarly, intramolecular epoxide ring-opening by an amine nucleophile is a key step in the synthesis of related azabicyclic systems. rsc.org

NucleophileEpoxide StereochemistrySite of AttackProduct Type
ThiophenolateendoC-44-Thiophenyl-3-hydroxy derivative
ThiophenolateexoC-33-Thiophenyl-4-hydroxy derivative
Iodide (from HI)endo/exoC-3 (preferentially)3-Iodo-4-hydroxy derivative
AmmoniaN/A (intramolecular)N/AFused bicyclic system rsc.org

Acidic conditions can promote the cleavage of bonds within the bicyclic system, often leading to skeletal rearrangements or the formation of functionalized monocyclic products. In the case of epoxide derivatives, aqueous hydroiodic acid leads to regioselective ring-opening, with the nucleophilic iodide preferentially attacking the C-3 position. rsc.org

More profound skeletal changes can occur through acid-catalyzed processes. For example, related bicyclo[3.2.0]heptan-1-ols can undergo an acid-catalyzed Grob fragmentation. thieme-connect.de In other strained bicyclic lactams, the distortion of the amide bond can activate adjacent bonds, leading to selective C-O or N-C(O) bond cleavage under specific conditions. mdpi.com The cleavage of the bicyclo[3.2.0]heptane lactone ring with Lewis acids like BBr₃ has also been shown to produce functionalized γ-lactones, demonstrating a C-C bond cleavage of the cyclobutane ring. rsc.org

Reactions Involving the Lactam Carbonyl Group

The carbonyl group of the β-lactam ring is a key site for chemical transformations, allowing for the introduction of exocyclic double bonds or its reduction to an alcohol.

The Wittig reaction, which converts a carbonyl to an alkene, has been successfully applied to the lactam carbonyl of bicyclic β-lactams. rsc.orgwikipedia.orgdalalinstitute.com This reaction provides a method for introducing an exocyclic methylene (B1212753) or substituted-methylene group. rsc.orgwikipedia.org The reactivity in a Wittig reaction can be influenced by substituents elsewhere on the bicyclic frame. rsc.org

A key application of this reaction is as a protective strategy for the β-lactam carbonyl. The exocyclic double bond formed via the Wittig reaction can be subsequently cleaved by low-temperature ozonolysis to regenerate the original carbonyl group. rsc.orgrsc.org

A variation known as the aza-Wittig reaction, using iminophosphoranes, has also been achieved with β-lactam carbonyls. thieme-connect.com Research has shown that this transformation is most effective when carried out in an intramolecular fashion, leading to the formation of new fused heterocyclic systems. Intermolecular attempts have been reported as largely unsuccessful. thieme-connect.com

Reaction TypeReagentKey FeatureOutcome
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂)Converts C=O to C=C rsc.orgFormation of an exocyclic alkene rsc.org
Aza-Wittig ReactionIminophosphorane (λ⁵-phosphazene)Intramolecular reaction is successful thieme-connect.comFormation of fused azeto[2,1-b]quinazolines thieme-connect.com
Wittig/OzonolysisPhosphonium ylide, then O₃Reversible protection of carbonyl rsc.orgrsc.orgRegeneration of the β-lactam carbonyl rsc.orgrsc.org

The lactam carbonyl group within the 2-azabicyclo[3.2.0]heptan-3-one framework can be targeted by reducing agents. For instance, dione (B5365651) derivatives of the related 1-azabicyclo[3.2.0]heptane system can be reduced via catalytic hydrogenation. google.com More powerful reducing agents like lithium aluminum hydride can also be used to reduce carbonyl groups in similar bicyclic structures to the corresponding alcohols. evitachem.com

Conversely, while the lactam carbonyl itself is at a high oxidation state, other positions on the bicyclic scaffold can be oxidized. For example, sulfur-containing analogues can be oxidized at the sulfur atom. evitachem.com Furthermore, selective oxidation of other substituents on the ring system is a common strategy in the elaboration of β-lactam-containing molecules. researchgate.net

Nucleophilic Substitution and Alkylation Strategies within the Bicyclic Framework

The this compound scaffold can be functionalized through the introduction of substituents via nucleophilic attack or alkylation at various positions. The nitrogen atom of the lactam, once deprotonated, or other nucleophilic centers introduced onto the frame can be alkylated. rsc.org

For example, the synthesis of substituted 2-azabicyclo[3.2.0]heptanes has been achieved through the alkylation of a lithium enolate of an ester-substituted precursor. smolecule.com In related systems, primary amines attached to the bicyclic core have been successfully alkylated. rsc.org The nitrogen atom within the ring itself can also participate in nucleophilic reactions, allowing for further derivatization of the core structure. smolecule.com These strategies are crucial for building molecular complexity and exploring the structure-activity relationships of compounds based on this scaffold.

Hydrolysis and Protective Group Manipulations

The strategic manipulation of protective groups and the controlled hydrolysis of the lactam or other functional groups within the this compound framework are pivotal for its elaboration into more complex molecules. Research in this area has focused on the selective deprotection of the nitrogen atom and the ring-opening of associated lactones, providing pathways to a variety of functionalized derivatives.

The nitrogen of the bicyclic lactam is often protected, commonly with a tert-butoxycarbonyl (Boc) group, to modulate its reactivity during synthetic sequences. The removal of such protecting groups is a key step in enabling further functionalization. For instance, the N-Boc group can be quantitatively removed from 2-azabicyclo[3.2.0]heptane derivatives to yield the free amine, which can then undergo various transformations. acs.orgnih.gov

Subsequent N-functionalization of the deprotected amine has been demonstrated through several standard procedures, including acylation, alkylation, tosylation, and reaction with isocyanates, with good to excellent yields. acs.orgnih.gov These transformations highlight the utility of the deprotected 2-azabicyclo[3.2.0]heptane core as a scaffold for generating libraries of compounds.

The lactam ring itself, or an adjacent lactone ring in more complex derivatives, can be opened under different conditions to yield conformationally constrained β-amino acids and their derivatives. Reductive opening or aminolysis provides access to a range of functionalized cyclobutane systems.

Detailed research findings on these transformations are summarized in the tables below.

Table 1: N-Deprotection and Subsequent N-Functionalization of a 2-Azabicyclo[3.2.0]heptane Derivative acs.orgnih.gov

EntryTransformationReagents and ConditionsProductYield (%)
1N-Boc DeprotectionNot specifiedN-deprotected lactoneQuantitative
2N-AcylationAcylating agentN-acylated derivative70-84
3N-AlkylationAlkylating agentN-alkylated derivative70-84
4N-TosylationTosyl chlorideN-tosylated derivative70-84
5Isocyanate AdditionIsocyanateN-carbamoyl derivative70-84

Table 2: Lactone Ring Opening of a Functionalized 2-Azabicyclo[3.2.0]heptane Derivative acs.orgnih.gov

EntryReaction TypeReagents and ConditionsProductYield (%)
1Reductive OpeningDiisobutylaluminium hydride (DIBAL-H)N-Boc-protected diol71
2AminolysisBenzylamineN-Boc-protected amino alcohol81
3AminolysisVarious aminesAmide derivativesNot specified

In a related bicyclo[3.2.0]heptane system, sequential hydrolysis and substitution have been used to open a γ-lactone ring, resulting in a tri-substituted cyclobutane derivative. rsc.org This indicates that the strained bicyclic core can be a precursor to highly functionalized cyclobutanes.

Stereochemical Control and Asymmetric Synthesis of 2 Azabicyclo 3.2.0 Heptan 3 One Systems

Diastereoselective Synthesis

Diastereoselective synthesis aims to preferentially form one diastereomer over all other possibilities. In the context of 2-azabicyclo[3.2.0]heptan-3-one systems, intramolecular [2+2] photocycloaddition reactions have proven to be a powerful tool for achieving high levels of diastereoselectivity.

One notable approach involves the intramolecular [2+2] photocycloaddition of substituted trans-N-cinnamyl-N-allylamines. clockss.org Irradiation of acidified acetone (B3395972) solutions of these amines with a high-pressure mercury lamp yields bicyclic amines with high diastereoselectivity for the exo-aryl isomers. clockss.org The exo and endo isomers can be separated by crystallization with maleic acid. clockss.org The resolution of the racemic mixture of the exo isomer can be achieved through classical chiral salt formation using (-)-2,3-di-p-toluoyl-L-tartaric acid. clockss.org The absolute configuration of the resulting product has been confirmed by X-ray crystallographic analysis of its HCl salt. clockss.org

The degree of diastereoselectivity in these reactions is influenced by the substituents on the aromatic ring. For instance, the p-nitrophenyl substituted diallylamine (B93489) exhibits almost complete diastereoselection, while the unsubstituted cinnamylamine (B1233655) shows the lowest diastereoselectivity. clockss.org

Another strategy for diastereoselective synthesis involves the use of chiral perhydro-1,3-benzoxazines derived from (-)-8-aminomenthol. acs.org The [2+2] photocycloadditions of 3-acryloyl-2-vinylperhydro-1,3-benzoxazines are highly diastereoselective, consistently producing cis-fused bicyclic derivatives. acs.org The facial selectivity of this reaction is dependent on the substitution pattern at the vinyl double bond. acs.org

Enantioselective Methodologies

Enantioselective synthesis focuses on the preferential formation of a single enantiomer. This is particularly crucial for the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. In the synthesis of this compound systems, chiral auxiliaries have been successfully employed in photochemical [2+2] cycloaddition reactions to induce enantioselectivity.

For example, chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines, derived from the chiral auxiliary (-)-8-aminomenthol, undergo highly diastereoselective intramolecular [2+2] photocycloaddition reactions. acs.org The stereochemical outcome is dictated by the chiral auxiliary, leading to the formation of enantiopure 3-azabicyclo[3.2.0]heptanes after the removal of the menthol (B31143) appendage. acs.orgresearchgate.net The level of diastereomeric excess (de) is generally good for compounds with a single substituent at the outer carbon of the C-2 double bond. acs.org Remarkably, when there are two substituents at this position, only a single diastereomer is formed. acs.org

While the previous examples focus on substrate-controlled stereoselection, catalytic asymmetric methods offer a more atom-economical and elegant approach to enantioselective synthesis. For the related 3-azabicyclo[3.2.0]heptane systems, catalytic asymmetric [3+2] cycloaddition reactions have been developed, illustrating a general method applicable to bicyclic systems.

A significant example is the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclobutenones. nih.govthieme-connect.com Utilizing a Cu(I)/(R)-Fesulphos catalytic system, this reaction provides access to densely substituted 3-azabicyclo[3.2.0]heptanes with high levels of both diastereoselectivity and enantioselectivity, achieving up to 98% enantiomeric excess (ee). nih.govthieme-connect.comresearchgate.net The reaction predominantly yields the endo products, and the absolute and relative configurations of these products have been confirmed by X-ray diffraction analysis. thieme-connect.com A proposed model suggests that the high enantiocontrol is achieved through the specific coordination of the Cu(I)/(R)-Fesulphos complex with the reacting species. thieme-connect.com

Mechanistic Insights into Stereocontrol in Bicyclic Systems

Understanding the mechanism of stereocontrol is fundamental to optimizing existing synthetic methods and designing new ones. In the context of the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, mechanistic studies shed light on the factors governing the observed stereoselectivity.

The intramolecular photochemical [2+2] cyclization of acetophenone (B1666503) enamides is a key reaction for forming 2-azabicyclo[3.2.0]heptanes. nih.gov Computational analysis, specifically through Molecular Mechanics calculations, has been employed to investigate the regio- and stereochemical pathways of intramolecular [2+2] cycloadditions of N-allyl-β-N-keteniminium salts derived from (R)-vinylglycinol. researchgate.net These calculations help to rationalize the high facial diastereoselection observed in these reactions. researchgate.net

In organophotoredox-catalyzed [2+2] photocycloadditions, the reaction mechanism involves the photoexcitation of a photocatalyst, which then interacts with the substrate to generate a radical anion intermediate. mdpi.com This intermediate undergoes an intramolecular radical attack to form a bicyclic radical intermediate, which is then oxidized to the final bicyclo[3.2.0]heptane product. mdpi.com DFT calculations have been instrumental in understanding the regio- and stereoselectivity of these transformations, and the theoretical predictions often align well with experimental results. mdpi.com This synergy between experimental and computational chemistry provides a powerful tool for predicting and controlling the stereochemical outcome of these complex reactions. mdpi.com

Computational and Spectroscopic Characterization of 2 Azabicyclo 3.2.0 Heptan 3 One

Quantum-Chemical Calculations for Geometry and Electronic Structure (e.g., RHF, B3LYP, DFT)

While specific, in-depth quantum-chemical studies focused solely on the parent 2-azabicyclo[3.2.0]heptan-3-one are not extensively detailed in publicly available literature, the application of computational methods is crucial for understanding this class of molecules. Density Functional Theory (DFT) methods, such as B3LYP, and other quantum calculations like Restricted Hartree-Fock (RHF), are routinely employed to investigate the geometry, stability, and electronic characteristics of related structures. researchgate.netacs.org

For this compound, these calculations would provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule. Such studies on related scaffolds, like peptides containing constrained cyclobutane (B1203170) γ-amino acids derived from this core, have utilized DFT to examine folding preferences and conformational energies. researchgate.net For instance, quantum chemical calculations have been used to analyze the dergipark.org.trdergipark.org.tr sigmatropic rearrangement of related N,O-divinyl hydroxylamines, revealing that such reactions proceed via a chairlike transition state and are exothermic. acs.org These computational approaches are indispensable for predicting the most stable conformations, understanding the electronic distribution (e.g., orbital energies and charge densities), and calculating spectroscopic properties to compare with experimental data.

**5.2. Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their respective types (e.g., C=O, CH, CH₂).

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguous assignment of all proton and carbon signals by revealing ¹H-¹H coupling networks and direct ¹H-¹³C correlations, respectively.

Interactive Data Table 1: Representative NMR Data for Bicyclic Ketones

This table shows typical chemical shift ranges for carbons in related bicyclic ketone systems, which helps in predicting the spectrum for this compound. Data is based on various bicyclic ketones. cdnsciencepub.com

SkeletonC-1C-2C-3C-4C-5C-6C-7C-8
Bicyclo[3.2.1]octan-2-one53.6217.146.529.135.532.828.540.8
Bicyclo[3.2.1]octan-3-one45.441.6218.441.645.425.525.535.0
Bicyclo[3.2.1]octan-6-one42.129.119.329.142.1218.448.036.3

Note: The values are in ppm. The table illustrates the variability of chemical shifts based on the carbonyl position and ring structure.

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, including its absolute and relative stereochemistry. For chiral molecules like the derivatives of this compound, this technique is invaluable. While the crystal structure of the parent compound is not described in the searched literature, structures of its derivatives have been determined, confirming the bicyclic framework and the stereochemical arrangement of its substituents. epdf.pubnih.gov

A notable example is the X-ray crystal structure analysis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids. nih.gov This analysis definitively established the relative stereochemistry of the amino and carboxylic acid groups and revealed that the bicyclic core adopts a nearly identical boat-like conformation in both isomers, despite different substituent orientations and crystal packing. nih.gov Such studies are critical for validating synthetic strategies and for understanding structure-activity relationships in drug design, where the precise spatial orientation of pharmacophoric groups is paramount. The synthesis of (1R,5R)-2-azabicyclo[3.2.0]heptan-3-one has been reported, with its stereochemistry confirmed through the synthetic route and characterization. oaepublish.comresearchgate.net

Conformational Analysis and Ring Strain Considerations

The 2-azabicyclo[3.2.0]heptane system is characterized by significant conformational rigidity and inherent ring strain due to the fusion of a four-membered ring (azetidinone) and a five-membered ring (cyclopentane). The conformational preferences of this scaffold have been investigated through both experimental methods like X-ray crystallography and NMR, and computational modeling. nih.govresearchgate.net

Studies on bicyclo[3.2.0]heptane derivatives have shown that the core framework has an intrinsic property to adopt a boat-like conformation. nih.gov Further analysis of related systems indicates that the five-membered ring tends to exist in a twist (T) conformation. researchgate.net This constrained geometry limits the molecule's flexibility compared to larger or monocyclic systems. The ring strain, a consequence of non-ideal bond angles in the fused rings, significantly influences the chemical reactivity of the scaffold, often providing a thermodynamic driving force for ring-opening or rearrangement reactions. acs.org This inherent strain is also a key factor in its synthesis, which frequently relies on [2+2] photocycloaddition reactions to construct the four-membered ring. researchgate.netacs.org

Computational Tools for Structural Analysis (e.g., Exit Vector Plots for related scaffolds)

To better understand and compare the three-dimensional shapes of molecular scaffolds, computational tools like Exit Vector Plots (EVP) are employed. wordpress.comresearchgate.net An EVP is a method for analyzing and visualizing the chemical space occupied by disubstituted scaffolds. researchgate.net This approach simplifies a complex scaffold into a set of geometric parameters: the distance (r) between the two "exit points" (the atoms where substituents are attached) and three angles (φ₁, φ₂, and θ) that describe the relative spatial orientation of the substituent vectors. researchgate.net

This tool is analogous to the Ramachandran plot for peptides and allows chemists to classify and compare different 3D scaffolds. researchgate.net For example, by plotting these parameters, one can quickly assess whether a novel scaffold can mimic the substituent orientation of a known pharmacophore, thus guiding isosteric replacement strategies in drug design. researchgate.net

While a specific EVP for this compound has not been published, the methodology has been successfully applied to a wide range of bicyclic and spirocyclic templates to evaluate their potential as truly three-dimensional frameworks. researchgate.netresearchgate.netnih.gov Analysis of related scaffolds using EVPs helps in navigating the vast chemical space and in the rational design of new molecules with desired spatial properties. wordpress.comwhiterose.ac.uk

Advanced Applications in Organic Synthesis and Molecular Design

Strategic Building Blocks for Complex Organic Molecules

The unique topology of 2-azabicyclo[3.2.0]heptan-3-one, featuring a fused cyclobutane (B1203170) and pyrrolidinone ring system, provides a rigid framework that is rich in sp³-hybridized carbons. This structural rigidity is highly sought after in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for biological targets. Synthetic chemists leverage this pre-organized structure as a strategic starting point for the efficient construction of more elaborate molecular architectures.

The synthesis of 2-azabicyclo[3.2.0]heptane derivatives can be achieved through various methods, including intramolecular photochemical [2+2] cycloaddition of acetophenone (B1666503) enamides. nih.govacs.org This approach allows for the creation of advanced building blocks that are instrumental in drug discovery programs. The resulting bicyclic systems serve as versatile intermediates that can be further elaborated, enabling the exploration of novel chemical space. The inherent strain of the fused ring system can also be harnessed to drive subsequent chemical transformations, facilitating the construction of otherwise difficult-to-access molecular frameworks.

Precursors for Carbocyclic Nucleosides and Analogs

Carbocyclic nucleosides are a class of compounds where the furanose or pyranose ring of a natural nucleoside is replaced by a carbocyclic moiety. These analogs often exhibit improved metabolic stability and can act as potent antiviral or anticancer agents. The this compound scaffold has been identified as a valuable precursor for the synthesis of these important therapeutic agents.

While much of the pioneering work has been demonstrated with the closely related 2-azabicyclo[2.2.1]hept-5-en-3-one, the principles of its conversion to carbocyclic nucleosides are highly relevant. Key synthetic strategies involve the reductive cleavage of the N2-C3 amide bond, which unmasks a functionalized cyclopentane (B165970) ring that corresponds to the carbocyclic portion of the nucleoside analog. For instance, carbocyclic ribofuranosyl and arabinofuranosyl pyrimidine (B1678525) nucleosides have been synthesized stereoselectively from 2-azabicyclo[2.2.1]hept-5-en-3-one through a sodium borohydride-promoted C-N bond cleavage as a key step. nih.gov This methodology highlights the potential of bicyclic lactams, including the this compound system, to serve as masked cyclopentane precursors, providing a stereocontrolled entry into the synthesis of complex carbocyclic nucleoside analogs.

Synthesis of Conformationally Restricted Amino Acid Analogues (e.g., 2,3-ethanoproline)

Conformationally restricted amino acids are crucial tools in peptide and protein engineering, as they can induce specific secondary structures and enhance biological activity and stability. The rigid framework of this compound makes it an ideal starting material for the synthesis of novel, constrained amino acid analogs.

A notable example is the synthesis of 2,3-ethanoproline, a conformationally restricted analog of proline. The synthesis of this and other related 2-azabicyclo[3.2.0]heptanes has been accomplished via an intramolecular photochemical [2+2] cyclization of acetophenone enamides. nih.govacs.org These bicyclic systems effectively lock the geometry of the amino acid, providing a well-defined scaffold for incorporation into peptides. The synthesis of such proline analogues demonstrates the utility of the 2-azabicyclo[3.2.0]heptane core in creating novel amino acids with unique conformational properties, which are valuable for the development of peptidomimetics and other bioactive molecules.

Engineering of β-Lactam Scaffolds in Synthetic Programs

The β-lactam ring is a cornerstone of antibiotic chemistry, found in penicillins, cephalosporins, and carbapenems. The this compound core is structurally related to the penam (B1241934) nucleus (a 4-thia-1-azabicyclo[3.2.0]heptan-7-one system), making it a relevant platform for the design and synthesis of novel β-lactam-containing compounds. Synthetic programs aimed at the discovery of new antibiotics and β-lactamase inhibitors can utilize this scaffold to create analogs with modified properties.

The fusion of the cyclobutane ring to the pyrrolidinone (a γ-lactam) in this compound provides a template that can be chemically manipulated to introduce the key structural features of bicyclic β-lactam antibiotics. While not a direct precursor to the classic penam or cepham (B1241629) cores, its synthesis and derivatization provide valuable insights into the construction of strained, fused-ring systems containing a lactam moiety. This knowledge is transferable to the engineering of novel β-lactam structures with potentially enhanced antibacterial activity or resistance to β-lactamase enzymes.

Utility in Total Synthesis of Complex Molecular Architectures

While a specific, completed total synthesis of a complex natural product directly employing this compound as a key intermediate is not extensively documented in readily available literature, its role as a precursor to complex molecular architectures is well-established. The value of this scaffold lies in its ability to provide a rigid, three-dimensional starting point from which significant molecular complexity can be built in a stereocontrolled manner.

For example, the synthesis of various carbocyclic nucleosides relies on the manipulation of related bicyclic lactam systems. nih.gov The strategic bond cleavage of the lactam ring within the 2-azabicyclo[3.2.0]heptane framework can reveal a densely functionalized cyclopentane core, which is a common structural motif in a variety of natural products. The ability to generate these complex carbocyclic structures with high stereocontrol from a readily accessible bicyclic precursor underscores the utility of this compound and its derivatives in the broader context of complex molecule synthesis.

Contributions to Lead-Oriented Synthesis and the Exploration of Chemical Space

Lead-oriented synthesis focuses on the creation of small, structurally novel, and three-dimensional molecules that are suitable starting points for drug discovery programs. The this compound scaffold, with its high fraction of sp³-hybridized carbons and well-defined stereochemistry, is an excellent example of a building block that aligns with the principles of lead-oriented synthesis.

The rigid nature of the bicyclic system allows for the predictable projection of substituents into three-dimensional space, which is crucial for effective interaction with biological targets. Synthetic methodologies that provide access to libraries of diverse 2-azabicyclo[3.2.0]heptane derivatives are therefore highly valuable for exploring new areas of chemical space. These libraries of conformationally constrained molecules can be screened for biological activity, providing novel lead compounds for the development of new therapeutics.

Derivatization Pathways to Diverse Functionalized Bicyclic Systems

The this compound core can be chemically modified through a variety of reactions to generate a diverse range of functionalized bicyclic systems. The lactam functionality, the fused cyclobutane ring, and the bridgehead carbons all provide opportunities for selective chemical transformations.

Common derivatization pathways include:

N-Functionalization: The nitrogen atom of the lactam can be alkylated, acylated, or protected with various functional groups, allowing for the introduction of diverse substituents and the modulation of the compound's physicochemical properties.

α-Functionalization: The carbon atom alpha to the lactam carbonyl can be functionalized through enolate chemistry, enabling the introduction of alkyl, aryl, or other functional groups.

Ring-Opening Reactions: As previously mentioned, the lactam can be reductively cleaved to yield substituted cyclopentane derivatives. This is a powerful strategy for converting the bicyclic scaffold into carbocyclic structures.

Cycloaddition Reactions: The double bond in unsaturated precursors to this compound can participate in cycloaddition reactions, providing a route to more complex polycyclic systems. The intramolecular [2+2] photocycloaddition is a key method for the synthesis of the core structure itself. nih.govacs.org

These and other derivatization strategies allow chemists to systematically modify the this compound scaffold, creating a wide range of analogs with tailored properties for various applications in organic synthesis and medicinal chemistry.

Q & A

Q. How is 2-Azabicyclo[3.2.0]heptan-3-one synthesized, and what are the critical steps to ensure purity?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed reactions, such as 1,2-aminoacyloxylation of cyclopentenes, which efficiently generates bridged aza-bicyclic structures . Key steps include:
  • Catalytic System : Use of Pd(OAc)₂ with ligands like (R)-BINAP for enantioselective control.
  • Purification : Flash column chromatography (e.g., 98:2 CH₂Cl₂/MeOH) to isolate the compound as a white powder, with purity confirmed by TLC and melting point analysis (e.g., 79–81°C, consistent with literature) .
  • Storage : Maintain at 4°C or lower to prevent degradation .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm bicyclic scaffold geometry and functional groups.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) for molecular weight validation (e.g., C₆H₉NO, MW 111.14 g/mol) .
  • Melting Point Analysis : Compare observed values (e.g., 76.2°C) with literature to verify identity .
  • Chromatography : HPLC or TLC to assess purity and resolve stereoisomers .

Advanced Research Questions

Q. How do catalytic systems influence enantioselectivity and yield in asymmetric synthesis?

  • Methodological Answer : Catalytic systems like Pd(OAc)₂ with chiral ligands (e.g., (R)-BINAP) enable asymmetric azidations or acyloxylations. For example:
  • Substrate Scope : Broad functional group tolerance is achieved by optimizing steric and electronic properties of ligands .
  • Yield Optimization : Hydrogenation of intermediates (e.g., 2-azabicyclo[3.2.1]octadiene) with Pd/C under H₂ yields 86% of the target compound .
  • Data Contradictions : Conflicting enantiomeric excess (ee) values may arise from competing pathways; resolve via kinetic studies or computational modeling .

Q. What analytical strategies resolve contradictions in spectral data for structural confirmation?

  • Methodological Answer :
  • Gas Phase Ion Energetics : Use proton affinity (936.0 kJ/mol) and gas basicity (905.2 kJ/mol) data from NIST to validate ionization behavior .
  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments.
  • High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₆H₉NO) with <2 ppm error .

Q. How can computational methods guide the design of derivatives for antitumor applications?

  • Methodological Answer :
  • Scaffold Modification : Replace the sulfonamide group in analogs (e.g., 2-azabicyclo[2.2.1]heptane-2-sulfonamide) with bioisosteres to enhance selectivity .
  • Docking Studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
  • Antiproliferative Assays : Test IC₅₀ values against cell lines (e.g., HCT-116) and compare with cisplatin controls .

Experimental Design & Reproducibility

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Documentation : Detail reaction conditions (e.g., 0.246 mmol substrate, 80% yield) and purification methods (e.g., flash chromatography) .
  • Supporting Information : Provide raw spectral data (NMR, MS) and crystallographic files in supplementary materials .
  • Hazard Mitigation : Follow safety protocols for handling LiAlH₄ (flammable) and Pd catalysts (toxic), including fume hood use and proper disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.